Tert-butyl 2,2-dimethylheptaneperoxoate

Description

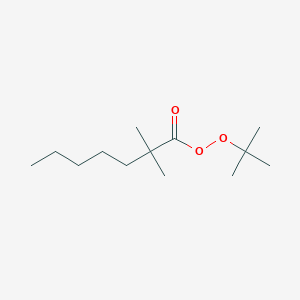

Tert-butyl 2,2-dimethylheptaneperoxoate is a peroxoate ester characterized by a heptane backbone with a peroxoate (O–O) functional group at position 2. The molecule features a tert-butyl ester group and two methyl substituents at the same carbon, contributing to its steric hindrance and stability profile. Such peroxoates are commonly employed as radical initiators in polymerization reactions due to their ability to decompose under controlled conditions, generating free radicals.

Properties

CAS No. |

61415-87-0 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethylheptaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-7-8-9-10-13(5,6)11(14)15-16-12(2,3)4/h7-10H2,1-6H3 |

InChI Key |

RZUNVNJAPPRIPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylheptaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2,2-dimethylheptane. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process involves the continuous addition of reactants and removal of products, minimizing the risk of decomposition and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethylheptaneperoxoate primarily undergoes decomposition reactions, where the peroxide bond breaks to form free radicals. These free radicals can then participate in various chemical reactions, including:

Oxidation: The compound can oxidize other substances by transferring oxygen atoms.

Reduction: In the presence of reducing agents, the peroxide bond can be reduced to form alcohols and other products.

Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and ozone. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used to generate free radicals for substitution reactions.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Tert-butyl 2,2-dimethylheptaneperoxoate has a wide range of applications in scientific research:

Chemistry: Used as a polymerization initiator in the synthesis of polymers and copolymers. It is also used in the study of radical reactions and mechanisms.

Biology: Employed in the study of oxidative stress and its effects on biological systems. It can be used to generate reactive oxygen species in controlled experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Widely used in the production of plastics, rubbers, and other polymeric materials. It is also used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethylheptaneperoxoate involves the decomposition of the peroxide bond to form free radicals. These free radicals can initiate polymerization reactions by attacking monomer molecules and forming new radical species. The process continues in a chain reaction, leading to the formation of polymer chains. The compound’s effectiveness as a polymerization initiator is due to its ability to generate a high concentration of free radicals under controlled conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Key Observations:

- Peroxide Group Count: The hexane derivative (–2) contains two peroxide groups, likely increasing its reactivity and thermal instability compared to the single-peroxoate heptane compound .

- Chain Length and Substituents: The heptane backbone in the target compound may enhance lipophilicity and solubility in nonpolar solvents compared to the shorter hexane chain.

Reactivity and Stability

Peroxides are inherently unstable due to the weak O–O bond. However, structural modifications significantly alter their decomposition behavior:

- Thermal Stability: The dual peroxide groups in 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane likely reduce its thermal stability compared to this compound, which benefits from steric shielding of a single peroxoate group.

- Radical Generation Efficiency: Compounds with multiple peroxide groups (e.g., the hexane derivative) may generate radicals more rapidly but require stricter temperature control to prevent uncontrolled decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.